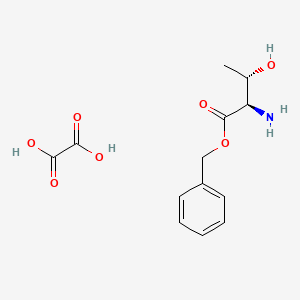

D-Threonine benzyl ester oxalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl (2R,3S)-2-amino-3-hydroxybutanoate;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.C2H2O4/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;3-1(4)2(5)6/h2-6,8,10,13H,7,12H2,1H3;(H,3,4)(H,5,6)/t8-,10+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXBVEEGVIGATLZ-KXNXZCPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the physicochemical properties of D-Threonine benzyl ester oxalate

This guide provides an in-depth technical analysis of D-Threonine Benzyl Ester Oxalate , a critical chiral intermediate in peptide synthesis and medicinal chemistry.

Synonyms: H-D-Thr-OBzl[1][2][3][4] · Oxalate; (2R,3S)-2-Amino-3-hydroxybutyric acid benzyl ester oxalate.

Executive Summary & Chemical Identity

This compound is the stable oxalate salt of the benzyl ester of D-threonine. It serves as a C-terminal protected amino acid building block, primarily used to prevent racemization during peptide coupling and to provide a semi-permanent protecting group removable by hydrogenolysis.[5]

The oxalate salt form is preferred over the hydrochloride (HCl) or p-toluenesulfonate (TosOH) salts in specific applications due to its superior crystallinity, non-hygroscopic nature, and defined stoichiometry, which facilitates precise weighing and handling in solid-phase and solution-phase peptide synthesis (SPPS).[5]

Nomenclature Clarification (Critical)

Researchers often encounter ambiguity regarding "benzyl" derivatives of threonine. It is vital to distinguish between the Mono-benzyl (C-terminal ester only) and Di-benzyl (Side-chain ether + C-terminal ester) forms.

| Feature | Target Compound (Mono-Benzyl) | Common Variant (Di-Benzyl) |

| Common Name | H-D-Thr-OBzl[3][6] · Oxalate | H-D-Thr(Bzl)-OBzl[3][6][7][8] · Oxalate |

| Structure | Benzyl ester at C-terminus; Free -OH side chain.[6][8][9] | Benzyl ester at C-terminus; Benzyl ether at side chain. |

| CAS Number | 201274-09-1 | 188660-14-2 |

| Formula | C₁₁H₁₅NO₃ · C₂H₂O₄ | C₁₈H₂₁NO₃[5][8][10] · C₂H₂O₄ |

| Mol.[4][6][8][9][11] Weight | 299.28 g/mol | 389.41 g/mol |

| Primary Use | C-term protection with free -OH for glycosylation or phosphorylation. | Full protection for hydrophobic peptide assembly. |

This guide focuses on the Mono-benzyl ester (H-D-Thr-OBzl[3] · Oxalate) , CAS 201274-09-1.[1][4]

Physicochemical Properties

The following data represents the physicochemical profile of H-D-Thr-OBzl[1][2][3][4][6][7][8] · Oxalate.

Solid-State Properties

| Property | Specification | Notes |

| Appearance | White to off-white crystalline powder | High crystallinity indicates high purity. |

| Melting Point | 135–140 °C (Typical) | Note: Di-benzyl variant melts higher (158–170 °C). |

| Hygroscopicity | Low | Superior to HCl salts, which are often deliquescent.[5] |

| Solubility | Soluble in Water, Methanol, DMSO, DMF.[5] | Limited solubility in non-polar solvents (DCM, Hexane).[5] |

Chiral & Solution Properties

| Property | Value | Conditions |

| Specific Rotation | +5.5° ± 1.0° | c=1.0 in DMF |

| Chiral Purity | ≥ 99.5% (ee) | Critical for preventing epimerization in drugs. |

| pKa (Theoretical) | Esterification lowers the pKa of the amine compared to free AA. |

Technical Insight: The specific rotation is the inverse of the L-isomer (CAS 201274-07-9), which exhibits

.[4] Verification of the positive sign is a mandatory QC step to confirm D-configuration.

Synthesis & Manufacturing Protocol

The synthesis of this compound involves Fischer esterification followed by salt exchange. This method avoids the use of hazardous reagents like benzyl bromide and minimizes racemization.

Reaction Mechanism & Workflow

The process utilizes the azeotropic removal of water to drive the equilibrium toward the ester.

Figure 1: Step-wise synthesis workflow for this compound.

Detailed Protocol

-

Esterification: Suspend D-Threonine (1.0 eq) in Benzyl Alcohol (5.0 eq) and Toluene. Add p-Toluenesulfonic acid (p-TsOH, 1.1 eq). Reflux using a Dean-Stark apparatus until water evolution ceases (~5-8 hours).

-

Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc). Wash with saturated NaHCO₃ (2x) to remove excess acid and unreacted D-Thr. Wash with brine.

-

Free Base Isolation: Dry the organic layer over MgSO₄ and concentrate under reduced pressure to obtain the oily free base.

-

Salt Formation: Dissolve the free base in absolute Ethanol (EtOH). Add Oxalic Acid (anhydrous, 1.0 eq) dissolved in warm EtOH dropwise.

-

Crystallization: Cool the solution to 0-4°C. White crystals will precipitate. Filter, wash with cold EtOH/Et₂O, and dry under vacuum.[5]

Quality Control & Validation

To ensure suitability for GMP peptide synthesis, the following QC battery is required.

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Identification | ¹H-NMR (DMSO-d₆) | Confirms Benzyl (7.4 ppm), |

| Purity | HPLC (C18 Column) | ≥ 98.5% Area |

| Chiral Purity | Chiral HPLC (Crownpak or Chiralpak) | ≥ 99.5% D-isomer (≤ 0.5% L-isomer) |

| Water Content | Karl Fischer (KF) | ≤ 1.0% (Anhydrous form preferred) |

| Residual Solvents | GC-Headspace | Benzyl Alcohol < 5000 ppm; Toluene < 890 ppm |

QC Logic Flow

The following diagram illustrates the decision tree for lot release.

Figure 2: Quality Control Decision Tree ensuring enantiomeric excess and chemical purity.

Handling, Stability & Storage

-

Storage: Store at 2–8°C in a tightly sealed container.

-

Atmosphere: Protect from humidity; the oxalate salt is stable but can hydrolyze over extended periods if exposed to moisture.

-

Stability: Re-test every 12 months. Stable for >2 years under proper conditions.

-

Safety: Irritant. Wear gloves and safety glasses. Avoid inhalation of dust.

References

-

Watson International. (2025). Product Specification: H-Thr-OBzL.n.Oxlate(1:1) CAS 201274-07-9.[4][12] Retrieved from

-

ChemicalBook. (2025). H-D-Thr-OBzl Oxalate Properties and CAS 201274-09-1. Retrieved from

-

NIST. (2025). Optical Rotation and Atomic Dimension Data. Retrieved from

-

PubChem. (2025). Compound Summary: Threonine Benzyl Ester Derivatives. Retrieved from

-

BOC Sciences. (2025). O-Benzyl-D-threonine benzyl ester oxalate (Di-benzyl variant data). Retrieved from

Sources

- 1. aksci.com [aksci.com]

- 2. H-D-Thr-OMe.HCl | CAS#:60538-15-0 | Chemsrc [chemsrc.com]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. watson-int.com [watson-int.com]

- 5. sgpgims.org.in [sgpgims.org.in]

- 6. H-Thr(Bzl)-OBzl.oxalate | C20H23NO7 | CID 46856342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. CAS 15260-11-4: H-Thr(Bzl)-OBzl . oxalate (1:1) [cymitquimica.com]

- 9. L-Threonine benzyl ester hemioxalate | C24H32N2O10 | CID 45072172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. H-Thr-OBzl.hemioxalate | 86088-59-7 - BuyersGuideChem [buyersguidechem.com]

- 12. H-THR-OBZL OXALATE (1:1) CAS#: 201274-07-9 [amp.chemicalbook.com]

D-Threonine benzyl ester oxalate molecular structure and weight

Structural Characterization, Synthetic Utility, and Physicochemical Analysis

Executive Summary

D-Threonine benzyl ester oxalate is a critical chiral building block in the synthesis of non-ribosomal peptides, protease inhibitors, and peptidomimetics. As the D-enantiomer of the proteinogenic amino acid threonine, it imparts resistance to enzymatic degradation, a vital property for therapeutic stability. This guide provides a definitive technical analysis of the compound, resolving common ambiguities between its mono-ester and di-benzyl forms, and detailing its synthesis, structural properties, and quality control parameters.

Molecular Identity & Physicochemical Properties[1][2][3][4]

The term "this compound" primarily refers to the C-terminal benzyl ester of D-threonine, stabilized as an oxalate salt. It is crucial to distinguish this from the side-chain protected variant (

1.1 Core Specifications (Mono-Ester Form)

| Property | Specification |

| Systematic Name | Benzyl (2R,3S)-2-amino-3-hydroxybutanoate oxalate |

| Common Name | H-D-Thr-OBzl[1] · Oxalate |

| CAS Number | 201274-09-1 (D-form ref); 201274-07-9 (L-form analogue) |

| Molecular Formula | |

| Molecular Weight | 299.28 g/mol |

| Stoichiometry | 1:1 (Amine : Oxalic Acid) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water, methanol; sparingly soluble in ether |

Critical Note on Variants: Researchers often encounter

-Benzyl-D-threonine benzyl ester oxalate (CAS 188660-14-2).[] This is the di-protected derivative (MW 389.41 g/mol ), where the side-chain hydroxyl is also benzylated. Ensure the correct CAS is selected for your specific synthetic pathway.

1.2 Structural Visualization

The following diagram illustrates the connectivity of the mono-ester oxalate salt, highlighting the stereocenters (

Figure 1: Connectivity diagram of H-D-Thr-OBzl oxalate. Note the free hydroxyl group on the beta-carbon, distinguishing it from the di-benzyl derivative.

Synthetic Pathways & Protocol Design

The synthesis of this compound is preferred over the hydrochloride salt due to the superior crystallinity of the oxalate form. Hydrochloride salts of amino acid esters, particularly threonine, are often hygroscopic oils or low-melting solids that are difficult to purify without chromatography.

2.1 Reaction Mechanism

The synthesis typically follows a Fischer Esterification or a Thionyl Chloride activation route, followed by salt exchange.

-

Activation: D-Threonine reacts with benzyl alcohol in the presence of an acid catalyst (e.g.,

-TsOH) or via an acyl chloride intermediate (using -

Esterification: The carboxyl group is benzylated; the side-chain hydroxyl remains largely unreacted under controlled conditions due to steric hindrance and lower nucleophilicity compared to the carboxylate.

-

Salt Formation: The crude ester (free base) is treated with anhydrous oxalic acid in a polar organic solvent (e.g., Acetone/Ethanol) to precipitate the oxalate salt.

2.2 Validated Synthesis Workflow

Figure 2: Step-by-step synthetic workflow for isolating high-purity D-Thr-OBzl oxalate.

2.3 Experimental Protocol (Bench Standard)

-

Reagents: D-Threonine (10g), Benzyl Alcohol (50mL), Thionyl Chloride (1.2 eq), Oxalic Acid (anhydrous).

-

Procedure:

-

Suspend D-Threonine in Benzyl Alcohol at 0°C.

-

Dropwise add Thionyl Chloride (exothermic).

-

Heat to 80°C for 4 hours. Monitor by TLC (System: BuOH/AcOH/H2O).

-

Cool and precipitate crude HCl salt with diethyl ether.

-

Critical Step (Purification): Partition the crude solid between Ethyl Acetate and saturated

. Dry the organic layer ( -

Dissolve the oil in minimal Acetone. Add a stoichiometric amount of Oxalic Acid dissolved in warm Acetone.

-

Cool to 4°C overnight. Filter the white crystals.

-

Applications in Drug Development[3][6]

3.1 Peptide Synthesis (C-Terminal Protection)

D-Thr-OBzl oxalate is extensively used in Solution Phase Peptide Synthesis (SPPS) . The benzyl ester is stable to TFA (used for Boc removal) but cleaved by HF or catalytic hydrogenation (

3.2 Chiral Pool Synthesis

The compound serves as a chiral scaffold for:

-

Aziridine Synthesis: Cyclization of the threonine backbone to form chiral aziridines.

-

Beta-Lactams: Precursor for monobactam antibiotics where the D-configuration confers resistance to bacterial beta-lactamases.

Quality Control & Analytics

To ensure the integrity of the reagent for GMP processes, the following analytical standards are recommended:

-

HPLC Purity: >98.5% (Reverse phase C18, Acetonitrile/Water gradient).

-

Chiral Purity: <0.5% L-enantiomer (Chiralpak AD-H column).

-

1H-NMR (DMSO-d6):

- 7.35-7.45 (m, 5H, Ar-H)

-

5.25 (s, 2H,

-

4.15 (m, 1H,

-

3.95 (d, 1H,

-

1.15 (d, 3H,

-

Melting Point: Distinct sharp range (typically 158-170°C for high purity forms, though variants may differ; verify against specific lot CoA).

References

-

Watson International . (n.d.). H-Thr-OBzL.n.Oxlate(1:1) Product Specifications. Retrieved October 26, 2023, from [Link]

-

PubChem . (2023).[3] Compound Summary: H-Thr(Bzl)-OBzl oxalate. National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

Technical Guide: Synthesis Pathways for D-Threonine Benzyl Ester Oxalate

Executive Summary & Strategic Analysis

The synthesis of D-Threonine benzyl ester oxalate represents a critical junction in peptide chemistry and chiral auxiliary synthesis. While simple alkyl esters are common, the benzyl ester (OBzl) provides a robust C-terminal protecting group removable by hydrogenolysis (

Critical Distinction: In commercial and technical literature, "Threonine benzyl ester" can refer to two distinct species. This guide addresses both, with a primary focus on the mono-ester as the grammatical standard, while acknowledging the di-benzyl form often found as an oxalate salt in catalogs.

-

Mono-Ester (Target A): H-D-Thr-OBzl[1][2] • Oxalate (Side-chain free).[3] Used when the hydroxyl group must remain free for glycosylation or phosphorylation.

-

Di-Benzyl Ester (Target B): H-D-Thr(Bzl)-OBzl • Oxalate (Side-chain protected). Common in Boc-SPPS to prevent O-acylation.

This guide details the Fischer-Speier Esterification via a "Green Solvent" modification (Cyclohexane/Toluene) to minimize toxicity while maximizing yield, followed by a controlled Salt Metathesis to generate the stable oxalate form.

Retrosynthetic Analysis

The construction of the target molecule relies on the thermodynamic drive of esterification coupled with the selective precipitation of the oxalate salt.

Figure 1: Retrosynthetic breakdown of this compound.

Core Synthesis Protocol: Modified Fischer Esterification

The standard industrial route utilizes

Reagents & Materials

| Reagent | Role | Equiv. | Notes |

| D-Threonine | Substrate | 1.0 | High optical purity (>99% ee) required. |

| Benzyl Alcohol | Reactant/Solvent | 5.0 - 10.0 | Excess drives equilibrium; acts as solvent. |

| Catalyst | 1.1 - 1.5 | Drives protonation; forms intermediate salt. | |

| Cyclohexane | Azeotrope Solvent | N/A | Boiling point ~81°C; safer than Benzene. |

| Oxalic Acid (Anhydrous) | Salt Former | 1.0 | For final salt exchange. |

Step-by-Step Workflow

Phase 1: Esterification (The Tosylate Intermediate)

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add D-Threonine (1.0 equiv),

-TsOH• -

Solvent: Add Cyclohexane (approx. 5-10 mL per gram of amino acid).

-

Expert Insight: Cyclohexane forms an azeotrope with water at ~69°C. This lower boiling point compared to Toluene (110°C) minimizes the risk of racemization at the

-carbon, which is a known risk for sensitive amino acids [1].

-

-

Reflux: Heat the mixture to reflux. Vigorous stirring is essential as the amino acid is initially insoluble.

-

Monitoring: Continue reflux until water evolution ceases in the Dean-Stark trap (typically 4–6 hours). The solution should become homogeneous.

-

Precipitation: Cool the mixture to room temperature. Add Ethyl Acetate or Diethyl Ether to precipitate the crude benzyl ester tosylate salt.[4]

-

Isolation: Filter the white solid (H-D-Thr-OBzl • pTsOH) and wash with ether to remove excess benzyl alcohol.

Phase 2: Free Basing (Crucial for Anion Exchange)

Note: Direct conversion from Tosylate to Oxalate is inefficient. We must isolate the free base first.

-

Dissolution: Suspend the Tosylate salt in a biphasic mixture of Ethyl Acetate (EtOAc) and saturated aqueous

(or -

Extraction: Shake vigorously until the solid dissolves. Separate the organic layer.

-

Re-extraction: Extract the aqueous layer twice more with EtOAc.

-

Drying: Combine organic layers, wash with brine, and dry over anhydrous

. -

Concentration: Evaporate the solvent under reduced pressure (keep bath < 40°C) to obtain H-D-Thr-OBzl as a viscous oil. Do not store the free base long-term; it is unstable.

Phase 3: Oxalate Salt Formation

-

Solvation: Dissolve the oily free base in a minimal amount of warm Ethanol or Acetone .

-

Acid Addition: In a separate vessel, dissolve Oxalic Acid (1.0 equiv relative to the free base) in Ethanol. Add this solution dropwise to the amine solution with stirring.

-

Crystallization: The oxalate salt may precipitate immediately. If not, cool to 4°C or add a non-solvent like Diethyl Ether until turbidity appears.

-

Final Isolation: Filter the white crystalline solid. Wash with cold ether and dry under vacuum.

Technical Validation & Quality Control

Trustworthiness in synthesis is established through rigorous characterization.

Expected Analytical Data

-

Appearance: White crystalline powder.

-

Melting Point:

-

Mono-ester Oxalate (H-D-Thr-OBzl[1] • Ox): Typically 130–145°C (broad range depending on polymorph).

-

Note: The Di-benzyl variant (H-D-Thr(Bzl)-OBzl • Ox) has a higher MP, typically 158–170°C [2].

-

-

Solubility: Soluble in water, methanol; sparingly soluble in ethanol; insoluble in ether/hexane.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete water removal. | Ensure Dean-Stark is functioning; increase reflux time; add fresh Cyclohexane. |

| Product is an Oil (Step 3) | Impure free base or wet solvent. | Ensure free base is dry before adding oxalic acid. Use anhydrous EtOH. Scratch flask to induce nucleation. |

| Racemization Detected | Overheating during reflux. | Switch from Toluene to Cyclohexane or Benzene (if safety permits). Reduce reaction time. |

| Side Chain Benzylation | Harsh acid conditions. | If unintended O-benzylation occurs, ensure temperature is controlled. (Note: |

Visual Workflow (Graphviz)

Figure 2: Operational workflow for the conversion of D-Threonine to its Benzyl Ester Oxalate salt.

Technical Note on Variants (O-Benzyl vs. Free Hydroxyl)

It is vital to verify the specific "D-Threonine benzyl ester" required.

-

Scenario A: Peptide Synthesis (C-terminal protection only). Follow the protocol above. The product is H-D-Thr-OBzl • Oxalate .[1][2][5][6][][8][9][10][11]

-

Scenario B: Fully Protected Building Block. If the target is H-D-Thr(Bzl)-OBzl • Oxalate (CAS 15260-11-4 analog), the starting material must be O-Benzyl-D-Threonine (H-D-Thr(Bzl)-OH).[1] The esterification protocol remains identical, but the starting material differs. This di-benzyl form is frequently sold as the oxalate salt due to its superior crystallinity compared to the HCl salt [3].

References

-

Bolchi, C. et al. (2015).[12] "One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents." Green Chemistry. Available at: [Link]

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. search.molmall.net [search.molmall.net]

- 3. الأحماض الأمينية وتوليف الببتيد - مصنعون وموردون - مصنع الصين للأحماض الأمينية وتخليق الببتيد [ar.ruifuchem.com]

- 4. air.unimi.it [air.unimi.it]

- 5. usbio.net [usbio.net]

- 6. GL Biochem(Shanghai) Ltd. 简介_电话_地址_产品报价-chemicalbook [m.chemicalbook.com]

- 8. CAS 15260-11-4: H-Thr(Bzl)-OBzl . oxalate (1:1) [cymitquimica.com]

- 9. H-Thr-OBzl.hemioxalate | CAS 86088-59-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 10. peptide.com [peptide.com]

- 11. chemimpex.com [chemimpex.com]

- 12. researchgate.net [researchgate.net]

Technical Profile: D-Threonine Benzyl Ester Oxalate

Key applications of D-Threonine benzyl ester oxalate in organic chemistry

An In-depth Technical Guide to the Key Applications of D-Threonine Benzyl Ester Oxalate in Organic Chemistry

This compound stands as a pivotal molecule in the arsenal of synthetic organic chemists, particularly those engaged in the fields of pharmaceutical and biochemical research. Its utility stems from a unique combination of structural features: the inherent chirality of the D-threonine backbone, the protective function of the benzyl ester, and the stabilizing and handling advantages conferred by its oxalate salt form. This guide elucidates the core applications of this versatile reagent, providing in-depth technical insights for researchers, scientists, and drug development professionals.

Unveiling the Molecule: Structure and Physicochemical Properties

D-Threonine benzyl ester is a derivative of the unnatural amino acid D-threonine, where the carboxylic acid functional group is protected as a benzyl ester.[1] The oxalate salt form enhances its stability and crystallinity, making it easier to handle and store compared to the free base.

| Property | Value |

| IUPAC Name | benzyl (2R,3S)-2-amino-3-hydroxybutanoate;oxalic acid |

| Molecular Formula | C11H15NO3 · C2H2O4 |

| Molecular Weight | 299.28 g/mol (oxalate salt) |

| Appearance | White solid |

| Stereochemistry | (2R, 3S) |

The presence of two stereocenters in the threonine backbone makes it a valuable chiral building block. The benzyl ester provides a robust protecting group for the carboxylic acid, which can be selectively removed under specific conditions, typically hydrogenolysis.

The Significance of the D-Configuration in Asymmetric Synthesis

The "unnatural" D-configuration of the amino acid is of paramount importance in modern drug design and development. Peptides and other molecules incorporating D-amino acids often exhibit enhanced resistance to enzymatic degradation, leading to improved pharmacokinetic profiles. Furthermore, the D-threonine backbone serves as a valuable chiral source for the synthesis of complex molecules with specific stereochemical requirements.[2]

The Dual Role of Benzyl Ester and Oxalate Salt Formations

The benzyl ester serves as a crucial protecting group for the carboxyl functionality of D-threonine.[3] This protection is essential during chemical transformations that would otherwise affect the carboxylic acid, such as peptide coupling reactions. The benzyl group is typically stable to a wide range of reaction conditions but can be cleanly removed by catalytic hydrogenation, a mild and efficient deprotection strategy.[4]

The formation of an oxalate salt is a common strategy to improve the handling characteristics of amino acid esters.[5][6] The oxalate salt of D-threonine benzyl ester is a crystalline solid that is more stable and less hygroscopic than the corresponding free base, which is often an oil. This facilitates accurate weighing and dispensing, as well as long-term storage.

Core Application I: A Chiral Building Block in Complex Molecule Synthesis

D-Threonine is a member of the "chiral pool," a collection of readily available, enantiomerically pure compounds from natural sources that serve as starting materials for asymmetric synthesis.[7][8] D-Threonine, with its two defined stereocenters, is a particularly valuable starting point for the synthesis of complex natural products and pharmaceuticals.[9][10]

Leveraging the Chiral Pool: A Conceptual Workflow

The general strategy for using this compound in chiral pool synthesis involves utilizing its existing stereochemistry to direct the formation of new stereocenters.

Case Study: Synthesis of a Protected Legionaminic Acid Precursor

A notable example of utilizing D-threonine as a chiral starting material is in the synthesis of legionaminic acid derivatives.[9] While the specific use of the benzyl ester oxalate is not detailed in this example, the principle of using the D-threonine scaffold is directly applicable. The synthesis begins with the protection of the amino and carboxyl groups of D-threonine, followed by reduction of the ester to a chiral aldehyde. This aldehyde then undergoes a diastereoselective addition reaction, where the stereochemistry of the D-threonine backbone controls the formation of a new stereocenter.

Core Application II: A Key Intermediate in Peptide and Peptidomimetic Synthesis

In peptide synthesis, the reactive side chains of amino acids must be protected to prevent unwanted side reactions during peptide bond formation.[11] The hydroxyl group of threonine is particularly susceptible to O-acylation. While the benzyl group is a common protecting group for the hydroxyl function, the benzyl ester protects the C-terminus.[4]

The Benzyl Ester as a Carboxyl Protecting Group

The benzyl ester of D-threonine serves to protect the C-terminus during the solution-phase or solid-phase synthesis of peptides.[4] This allows for the selective formation of a peptide bond at the N-terminus without interference from the carboxylic acid.

Protocol: Incorporation of D-Threonine into a Peptide Chain (Solution Phase)

This protocol outlines the general steps for coupling N-protected D-threonine benzyl ester with another amino acid derivative.

Step 1: N-α-Protection The free amine of D-threonine benzyl ester must first be protected, typically with a Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) group.

Step 2: Coupling Reaction The N-protected D-threonine benzyl ester is then coupled to the free amine of another amino acid ester using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP).

Step 3: Deprotection of the Benzyl Ester Once the desired peptide sequence is assembled, the C-terminal benzyl ester can be removed via catalytic hydrogenation (e.g., H2, Pd/C) to yield the free carboxylic acid.

Core Application III: Precursor for the Synthesis of Chiral Heterocycles

The D-threonine backbone provides a rigid and stereochemically defined template for the synthesis of various heterocyclic compounds, most notably β-lactams.

The Threonine Backbone as a Template for Ring Formation

The relative stereochemistry of the amino and hydroxyl groups in threonine can be exploited to control the stereochemical outcome of cyclization reactions.

Case Study: Asymmetric Synthesis of β-Lactams

Threonine derivatives are valuable precursors for the synthesis of β-lactams, which are core structural motifs in many antibiotic drugs.[12][13] The synthesis often involves the conversion of the hydroxyl group into a good leaving group, followed by base-mediated intramolecular cyclization.

Synthetic Pathway Outline:

-

N-protection of D-threonine benzyl ester.

-

Activation of the hydroxyl group (e.g., mesylation or tosylation).

-

Base-induced cyclization to form the β-lactam ring.

The stereochemistry of the starting D-threonine derivative dictates the stereochemistry of the final β-lactam product. For instance, the cyclization of a threonine derivative can lead to the formation of a trans-β-lactam.[12]

Handling, Storage, and Safety Considerations

Properties of the Oxalate Salt

The oxalate salt form of D-threonine benzyl ester imparts several practical advantages:

-

Enhanced Stability: Less prone to degradation during storage.

-

Crystalline Solid: Facilitates accurate weighing and handling.[]

-

Improved Solubility: May have different solubility profiles compared to the free base, which can be advantageous in certain reaction solvents.

Recommended Storage Conditions

This compound should be stored in a cool, dry place, typically at 2-8 °C, to ensure its long-term stability.[]

Safety Precautions

As with all laboratory chemicals, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion: The Versatility and Future Outlook

This compound is a highly valuable and versatile building block in modern organic chemistry. Its utility is derived from the confluence of its inherent chirality, the protective capabilities of the benzyl ester, and the practical handling advantages of the oxalate salt. From its role as a chiral pool starting material for the synthesis of complex natural products to its application as a key intermediate in the construction of peptides and β-lactams, this compound provides chemists with a powerful tool for the stereocontrolled synthesis of a wide array of target molecules. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral building blocks like this compound is set to increase, paving the way for the development of novel therapeutics and advanced materials.

References

-

MDPI. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Available at: [Link]

-

ChemRxiv. Asymmetric Synthesis of Unnatural α-Amino Acids through Photoredox-Mediated C–O Bond Activation of Aliphatic Alcohols. Available at: [Link]

-

Indian Academy of Sciences. Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. Organic electrochemistry: Synthesis and functionalization of β-lactams in the twenty-first century. Available at: [Link]

-

Science of Synthesis. Synthesis and acylation of salts of L-threonine .beta.-lactone: a route to .beta. Available at: [Link]

-

PMC. Novel and Recent Synthesis and Applications of β-Lactams. Available at: [Link]

-

Baran Lab. Creativity from the Chiral Pool: Amino Acids. Available at: [Link]

- Google Patents. CN103450040A - Synthesis method of D-threonine.

-

PMC. Nucleophilic α-Functionalization of Benzyl Amines Using an Engineered Threonine Aldolase. Available at: [Link]

- Google Patents. US4005128A - Process for the preparation of oxalate esters.

-

Omizzur Biotech. Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [Link]

-

University of Nairobi. DYNAMIC STEREOCHEMISTRY (DCE) SEM VI: BCHEM 0606. Available at: [Link]

-

Wikipedia. Chiral pool. Available at: [Link]

-

PMC. Efficient and practical synthesis of monoalkyl oxalates under green conditions. Available at: [Link]

-

Encyclopedia.pub. Synthesis of β-Lactams. Available at: [Link]

- Google Patents. Preparation method of oxalic acid amide ester and salt thereof.

-

PMC. Advances in the chemistry of β-lactam and its medicinal applications. Available at: [Link]

-

University of Swaziland. Asymmetric Synthesis. Available at: [Link]

-

ACS Publications. Amino Acid-Protecting Groups. Available at: [Link]

-

Springer Link. CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Available at: [Link]

-

Wikipedia. Protecting group. Available at: [Link]

-

ResearchGate. Synthesis of oxalate half-esters and their derivatives in the past. Available at: [Link]

-

ResearchGate. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Available at: [Link]

-

PubChem. D-Threonine Benzyl Ester. Available at: [Link]

Sources

- 1. D-Threonine Benzyl Ester | C11H15NO3 | CID 7019772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. D-Threonine: An Important Unnatural Amino acids_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US4005128A - Process for the preparation of oxalate esters - Google Patents [patents.google.com]

- 6. Efficient and practical synthesis of monoalkyl oxalates under green conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chiral pool - Wikipedia [en.wikipedia.org]

- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 9. mdpi.com [mdpi.com]

- 10. baranlab.org [baranlab.org]

- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 12. d-nb.info [d-nb.info]

- 13. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: D-Threonine Benzyl Ester Oxalate as a Chiral Building Block

[1]

Executive Summary

This compound (H-D-Thr-OBn[]·Ox) is the stable oxalate salt of the benzyl-protected D-threonine.[] Unlike its L-enantiomer, which is ubiquitous in natural protein synthesis, the D-enantiomer is a high-value scaffold used to impart proteolytic resistance to peptidomimetics and to serve as a chiral starting material for antibiotics (e.g., monobactams) and stereoselective catalysts.[]

The oxalate salt form is specifically engineered to overcome the handling difficulties associated with amino acid benzyl esters, which often exist as hygroscopic hydrochloride salts or unstable oils. The oxalate counterion ensures a non-hygroscopic, crystalline solid that facilitates precise stoichiometry in GMP manufacturing.

Chemical Profile & Structural Logic[1]

Identification

-

Chemical Name: this compound[][2]

-

CAS Number: 201274-09-1 (Free side-chain form)[]

-

Molecular Formula:

(Salt)[]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Molecular Weight: 209.24 (Free Base) + 90.03 (Oxalic Acid) ≈ 299.27 g/mol []

-

Stereochemistry: (2R, 3S)-configuration (D-allo or D-threo depending on nomenclature context; standard D-Thr is 2R,3S).[]

The "Oxalate Advantage"

In process chemistry, the choice of salt form dictates the ease of manufacturing.

| Feature | Hydrochloride (HCl) Salt | Oxalate Salt | Impact on Research/Mfg |

|---|---|---|---|

| Physical State | Often hygroscopic solid or oil | Stable, crystalline solid | Allows precise weighing without a glovebox.[] |

| Acidity | Strong acid (pKa ~ -7) | Weak organic acid (pKa ~ 1.[]25) | Milder conditions; less risk of acid-catalyzed ester hydrolysis during storage.[] |

| Purification | Hard to recrystallize | Excellent crystallization | Acts as a purification step; rejects impurities from the esterification reaction. |

Synthesis & Manufacturing Protocol

Mechanistic Pathway

The synthesis exploits the Fisher Esterification principle, driven by azeotropic water removal, followed by a selective salt formation that precipitates the target product while leaving impurities in the mother liquor.

Step-by-Step Protocol

Objective: Synthesis of H-D-Thr-OBn·Oxalate on a 50g scale.

Reagents:

-

D-Threonine (High optical purity, >99% ee)[]

-

Benzyl Alcohol (BnOH) - 10 equivalents (Solvent & Reagent)[]

-

p-Toluenesulfonic acid (pTsOH) - 1.1 equivalents (Catalyst)[]

-

Anhydrous Oxalic Acid[]

-

Solvents: Benzene or Toluene (for azeotrope), Ethanol/Acetone (for crystallization).[]

Procedure:

-

Esterification:

-

Charge a reaction vessel with D-Threonine (50g) and Benzyl Alcohol (430 mL).

-

Add pTsOH (1.1 eq).[]

-

Add Toluene (200 mL) to facilitate azeotropic distillation.[]

-

Heat to reflux (approx. 110°C) using a Dean-Stark trap .[] Monitor water collection.[]

-

Endpoint: Reaction is complete when water evolution ceases (approx. 4-6 hours).[]

-

-

Workup (Free Base Isolation):

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (500 mL).[]

-

Wash with saturated

(3x) to remove pTsOH and excess acidity.[] -

Wash with Brine (1x).[] Dry organic layer over

.[] -

Concentrate in vacuo.[] Note: Remove excess benzyl alcohol via high-vacuum distillation if necessary, though the oxalate salt step often tolerates residual BnOH.[]

-

-

Salt Formation (The Critical Step):

-

Dissolve the crude oily free base in a minimal amount of warm Acetone or Ethanol.

-

Prepare a saturated solution of Anhydrous Oxalic Acid (1.0 eq relative to starting amino acid) in the same solvent.[]

-

Add the Oxalic Acid solution dropwise to the amine solution with vigorous stirring.

-

A white precipitate should form immediately.[]

-

Cool to 4°C overnight to maximize yield.

-

-

Isolation:

-

Filter the white crystals.

-

Wash with cold Acetone/Ether (1:[]1) to remove residual Benzyl Alcohol.[]

-

Dry under vacuum at 40°C.[]

-

Visualization: Synthesis Workflow

Caption: Logical flow for the conversion of zwitterionic D-Threonine to the stable Benzyl Ester Oxalate salt.

Synthetic Utility & Applications

Orthogonal Protection Strategy

This compound is primarily used when the C-terminus must be protected as an ester that is stable to acid (mild) but removable by hydrogenolysis (

-

Mechanism: The benzyl ester protects the carboxylic acid, preventing side-reactions (like anhydride formation) during peptide coupling.[]

-

Deprotection:

-

Method A (Hydrogenolysis):

, Pd/C, MeOH. Yields free zwitterion.[] Cleanest method. -

Method B (Saponification):[] LiOH, THF/H2O.[] Risk of racemization (low for Thr, but non-zero).[]

-

Chiral Pool Applications

The D-configuration (2R, 3S) is rare in nature but vital for:

-

Peptidomimetics: Incorporating D-Thr renders peptides resistant to enzymatic degradation by proteases, extending the half-life of peptide drugs.[]

-

Actinomycin Analogues: D-Threonine is a core component of the chromopeptide antibiotic Actinomycin D.[] The benzyl ester allows for the stepwise assembly of the depsipeptide ring.

-

Oxazoline Ligands: The free

-hydroxyl group and the amine can be condensed to form chiral oxazolines, which are ligands for asymmetric catalysis.

Visualization: Protection/Deprotection Logic

Caption: Orthogonal deprotection pathways available when using D-Thr-OBn as a C-terminal anchor.

Quality Control & Handling

Analytical Specifications

To ensure the material is suitable for GMP synthesis, the following specifications are standard:

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline powder |

| Purity | HPLC (C18, ACN/H2O) | |

| Enantiomeric Purity | Chiral HPLC | |

| Identity | Conforms to structure (Benzyl peaks ~7.3 ppm) | |

| Water Content | Karl Fischer |

Storage & Stability[1]

-

Temperature: Store at

to -

Humidity: Keep desiccated. Although the oxalate is stable, prolonged exposure to high humidity can induce hydrolysis of the ester bond.

-

Shelf Life: Typically 24 months if stored properly.[]

References

Solubility Profile of D-Threonine Benzyl Ester Oxalate in Common Lab Solvents

Executive Summary & Compound Identity

D-Threonine benzyl ester oxalate is a critical chiral intermediate used primarily in the synthesis of peptide antibiotics, chiral auxiliaries, and complex peptidomimetics. Its solubility profile is governed by a "push-pull" physicochemical mechanism: the lipophilic benzyl ester moiety promotes solubility in organic solvents, while the polar oxalate salt core necessitates protic or highly polar aprotic environments for dissociation.

Understanding this duality is essential for optimizing reaction yields, purification (recrystallization), and handling.

Chemical Identity[1][2]

-

Common Name: this compound[][2]

-

Synonyms: H-D-Thr-OBzl oxalate; (2R,3S)-1-(Benzyloxy)-1-oxo-3-hydroxybutan-2-aminium oxalate.

-

CAS Registry Number: 201274-07-9 (Mono-ester form) / 188660-14-2 (Di-benzyl protected form, often conflated in commerce).

-

Molecular Formula:

(Mono-ester salt).[2]

Critical Note on Nomenclature: "D-Threonine benzyl ester" strictly refers to the C-terminal ester (H-D-Thr-OBzl). However, some suppliers use this term for the fully protected O-benzyl-D-threonine benzyl ester (H-D-Thr(Bzl)-OBzl). This guide focuses on the mono-ester oxalate , as it is the primary reactive intermediate, but notes distinctions where the extra benzyl group alters solubility.

Physicochemical Basis of Solubility

The solubility behavior of this compound is non-intuitive because it is a lipophilic salt .

-

The Oxalate Effect (The "Anchor"): Oxalic acid is a dicarboxylic acid that forms stable, often crystalline salts with amines. These salts generally possess high lattice energy, reducing solubility in non-polar solvents (Hexane, Ether) and requiring high-dielectric solvents (Water, Methanol) to solvate the ions.

-

The Benzyl Ester Effect (The "Buoy"): The benzyl group (

) adds significant aromatic lipophilicity. This disrupts the water lattice, making the compound less soluble in cold water than free Threonine, but surprisingly soluble in "intermediate" polarity solvents like Chloroform or Dichloromethane (DCM), especially when compared to simple hydrochloride salts.

Solubility Profile

The following data aggregates empirical observations from synthesis protocols and commercial technical data sheets.

Table 1: Solubility in Common Laboratory Solvents

| Solvent Class | Solvent | Solubility Rating | Operational Notes |

| Polar Protic | Methanol (MeOH) | High | Excellent solvent for dissolving crude material. |

| Ethanol (EtOH) | High (Warm) | Ideal for recrystallization. Soluble hot, sparingly soluble cold. | |

| Water | Moderate/High | Soluble, but less so than free amino acids. pH dependent.[3] | |

| Isopropanol (IPA) | Moderate | Good antisolvent when mixed with Methanol. | |

| Polar Aprotic | DMSO | Very High | Used for NMR or stock solutions. Difficult to remove. |

| DMF | High | Standard reaction solvent for peptide coupling. | |

| Chlorinated | DCM / Chloroform | Variable | Unique Property: Unlike many salts, the benzyl ester confers enough lipophilicity to allow partial solubility, particularly in Chloroform. |

| Esters/Ethers | Ethyl Acetate | Low/Moderate | Often soluble hot; precipitates upon cooling. Used in workups.[4][5][6] |

| Diethyl Ether | Insoluble | Primary Antisolvent. Used to crash out the salt. | |

| MTBE | Insoluble | Safer alternative to diethyl ether for precipitation. | |

| Hydrocarbons | Hexanes / Heptane | Insoluble | Strictly antisolvents. |

| Toluene | Very Low | May dissolve trace impurities but not the salt. |

Technical Insight: The solubility in chlorinated solvents (DCM/CHCl3) is the most variable parameter. It depends heavily on the purity of the crystal lattice. Impure "oils" often dissolve freely in DCM, whereas highly crystalline oxalate salts may require 10-20% Methanol in DCM to fully dissolve.

Experimental Protocols

Protocol A: Rapid Gravimetric Solubility Determination

Use this protocol to validate solubility for a specific batch before scaling up.

Materials:

-

10 mg this compound (finely ground).

-

Solvent of choice (HPLC grade).

-

1.5 mL Microcentrifuge tubes.

Workflow:

-

Weigh 10.0 mg of compound into a clear tube.

-

Add 100 µL of solvent (Target: 100 mg/mL). Vortex for 30 seconds.

-

Clear Solution?

Solubility > 100 mg/mL (High).

-

-

If insoluble, add 900 µL solvent (Total: 1 mL). Vortex and sonicate for 5 mins.

-

Clear Solution?

Solubility ~10 mg/mL (Moderate).

-

-

If solid remains, centrifuge at 10,000 rpm for 2 mins.

-

Pellet visible?

Solubility < 10 mg/mL (Low/Insoluble).

-

Protocol B: Recrystallization (Purification)

The oxalate salt is prone to trapping impurities. This "Anti-Solvent Crash" method is the industry standard for high-purity recovery.

-

Dissolution: Dissolve crude this compound in the minimum amount of warm Methanol (40°C) . Do not boil.

-

Filtration: Filter while warm to remove mechanical impurities (dust/fibers).

-

Nucleation: Allow the solution to cool to room temperature.

-

Precipitation: Slowly add Diethyl Ether (or MTBE) dropwise with gentle stirring until a persistent cloudiness (turbidity) appears.

-

Ratio: Typically 1:3 (Methanol:Ether).

-

-

Crystallization: Store at 4°C overnight. White needles should form.

-

Collection: Filter under vacuum, wash with cold Ether, and dry in a vacuum desiccator over

.

Decision Logic for Solvent Selection

The following diagram illustrates the logical flow for selecting a solvent based on the intended application (Reaction, Analysis, or Purification).

Figure 1: Solvent selection decision tree based on experimental intent.

References

-

Watson International. (2023). Technical Data Sheet: H-Thr-OBzL.n.Oxlate(1:1) CAS 201274-07-9.[2][7] Retrieved from [Link]

-

ResearchGate. (2014). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. (Discusses general solubility and workup of amino acid benzyl ester salts). Retrieved from [Link]

Sources

- 2. watson-int.com [watson-int.com]

- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 4. malayajournal.org [malayajournal.org]

- 5. researchgate.net [researchgate.net]

- 6. sgpgims.org.in [sgpgims.org.in]

- 7. H-THR-OBZL OXALATE (1:1) CAS#: 201274-07-9 [m.chemicalbook.com]

Strategic Sourcing and Quality Assurance of High-Purity D-Threonine Benzyl Ester Oxalate

Executive Summary & Chemical Framework

D-Threonine Benzyl Ester Oxalate (H-D-Thr-OBzl[][2]·Oxalate) is a specialized chiral intermediate critical for the synthesis of non-ribosomal peptides, novel antibiotics (e.g., monobactam analogs), and chiral auxiliaries.[][2] Unlike its L-isomer counterpart, the D-isomer is non-proteinogenic, making it a high-value target for imparting proteolytic resistance in peptide drug candidates.[][2]

This guide addresses the technical procurement challenge: distinguishing high-quality synthetic building blocks from degraded or chemically impure commercial stocks.

The Molecule at a Glance[1][2][3]

-

Target Structure: H-D-Thr-OBzl · Oxalate

-

Core Function: C-terminal protection of D-Threonine.

-

Why Oxalate? While the Hydrochloride (HCl) salt is common, it is often hygroscopic and prone to hydrolysis.[][2] The Oxalate salt is preferred for high-purity applications because it facilitates purification via crystallization, rejecting diastereomeric impurities (D-Allo-Thr) more effectively than amorphous precipitation.[][2]

Figure 1: Structural composition and physiochemical advantages of the oxalate salt form.[][2][3]

Synthesis-Derived Impurity Profiling[1][2]

To evaluate a supplier, you must understand their synthesis.[][2] The impurity profile is the "fingerprint" of the manufacturing process.[][2]

The Critical Quality Attributes (CQAs)

D-Threonine contains two chiral centers (alpha-carbon and beta-carbon).[][2] This creates a unique risk profile compared to simple amino acids like Alanine.[]

-

Enantiomeric Purity (D vs L): Contamination with L-Threonine (from starting material or racemization).[][2]

-

Diastereomeric Purity (Threo vs Allo): The most insidious impurity is D-Allo-Threonine .[] Standard esterification conditions (e.g., refluxing with benzyl alcohol and pTSA) can cause epimerization at the alpha-carbon, converting D-Threonine into D-Allo-Threonine.[][2]

-

Chemical Purity: Presence of Benzyl Alcohol (solvent), Di-benzyl ester (side-chain esterification), or free D-Threonine (hydrolysis).[][2]

Figure 2: Synthesis pathways highlighting the origin of critical stereochemical impurities.

Supplier Landscape & Evaluation Matrix

Commercial sources for this compound generally fall into three tiers. Do not rely solely on the "Catalog Name"; verify the capabilities.

Tiered Supplier Analysis[1]

| Supplier Tier | Typical Profile | Risk Level | Recommended For |

| Tier 1: Primary Manufacturers | Large-scale peptide/amino acid specialists (e.g., Bachem, Watanabe Chemical).[][2] Perform in-house crystallization. | Low | GMP manufacturing, Late-stage synthesis.[][2] |

| Tier 2: Catalog Aggregators | Re-packagers (e.g., MilliporeSigma, TCI, Ambeed).[][2] Sourced from Tier 1 or 3.[][3] COA often generic.[] | Medium | Early R&D, Reference standards.[][2] |

| Tier 3: Custom Synthesis (CRO) | Small labs (e.g., specific Chinese/Indian CROs).[][2] High batch-to-batch variability.[][2] | High | Custom salt forms, Bulk cost-savings.[][2] |

The "Red Flag" Checklist

When reviewing a supplier's Certificate of Analysis (COA), look for these warning signs:

-

Missing Specific Rotation: If they only list "Matches Reference" without a value, reject. The rotation distinguishes D from L.[]

-

"White Powder" vs "Crystalline Solid": Amorphous powder suggests rapid precipitation (trapping impurities).[] Crystalline suggests slow purification (excluding impurities).[][2]

-

Melting Point Range: The oxalate salt should have a sharp melting point (>150°C, typically ~158-170°C depending on solvation).[][2] A range >2°C indicates impure salt stoichiometry.[]

Technical Validation Protocol (The Self-Validating System)

Upon receipt of the material, execute this 3-step validation workflow. This protocol ensures the material is chemically and stereochemically competent for drug development.[]

Step 1: Identity & Stoichiometry (H-NMR)

Dissolve 10mg in DMSO-d6.[][2]

-

Check: Benzyl protons (singlet/doublet ~5.2 ppm).[]

-

Check: Alpha-proton (doublet ~3.9 ppm).[]

-

Critical: Integrate the aromatic ring (5H) against the Oxalic Acid peak (broad singlet, variable shift). Ensure the ratio matches the claimed stoichiometry (1:1 or 2:1). Excess oxalic acid is a common filler.[]

Step 2: Stereochemical Purity (Chiral HPLC)

Standard C18 HPLC cannot separate D-Thr from D-Allo-Thr effectively.[][2] You must use a Chiral Stationary Phase (CSP) or derivatization.[][2]

Recommended Method (Crown Ether Column):

-

Column: Crownpak CR(+) (Daicel) or equivalent.[][2]

-

Mobile Phase: Perchloric acid (pH 1.[]5) or Methanol/Water.[]

-

Mechanism: The crown ether complexes the ammonium group.[]

-

Separation: Resolves D-Thr, L-Thr, D-Allo, and L-Allo (4 peaks).

-

Acceptance Criteria:

Step 3: Counter-ion Verification (Elemental Analysis)

Perform Carbon/Nitrogen (CHN) analysis.[][2]

-

The theoretical values for H-Thr-OBzl·Oxalate (1:1) differ significantly from the Hemioxalate (2:1) or Hydrochloride.[][7][8]

-

Why? Incorrect salt stoichiometry affects the molecular weight calculation, leading to errors in stoichiometry during your subsequent peptide coupling reactions.[2]

Figure 3: The "Self-Validating" Quality Control Workflow for incoming raw materials.

Handling & Storage Guidelines

-

Hygroscopicity: While the oxalate is less hygroscopic than the HCl salt, it is not immune.[][2] Store in a desiccator at 4°C.

-

Ester Stability: Benzyl esters are relatively stable to acid but labile to base.[] Avoid storing in buffers > pH 7.[]

-

Recrystallization: If purity fails (e.g., 95%), recrystallize from Methanol/Diethyl Ether .[][2] Dissolve in minimal hot methanol, cool, and slowly add ether to induce crystallization of the oxalate salt.[][2]

References

-

Chemical Identity & Properties

-

Synthesis & Racemization Risks

- Chiral Separation Methodology

- Commercial Specification Standards

Sources

- 2. CN103450040A - Synthesis method of D-threonine - Google Patents [patents.google.com]

- 3. L-Threonine benzyl ester hemioxalate | C24H32N2O10 | CID 45072172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. lookchem.com [lookchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. D-Threonine Benzyl Ester Hydrochloride, 1G | Labscoop [labscoop.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: D-Threonine Benzyl Ester Oxalate in Asymmetric Synthesis

This guide is designed as a high-level technical application note for the use of D-Threonine Benzyl Ester Oxalate in asymmetric synthesis and medicinal chemistry.

Executive Summary

This compound (CAS: 188660-14-2) is a robust, crystalline chiral building block used to access the (2R, 3S) stereochemical center. Unlike its L-isomer, which is ubiquitous in protein synthesis, the D-isomer is a critical scaffold for monobactam antibiotics , chiral depsipeptides , and non-proteinogenic amino acid analogues .

This guide addresses the specific technical challenge of utilizing the oxalate salt form. While the oxalate salt offers superior storage stability and crystallinity compared to the hygroscopic hydrochloride salt, it requires a precise "salt-break" protocol to liberate the reactive nucleophilic amine without inducing racemization or hydrolysis of the benzyl ester.

Key Chemical Properties

| Property | Specification |

| Chemical Name | Benzyl (2R,3S)-2-amino-3-hydroxybutanoate oxalate |

| Formula | C₁₁H₁₅NO₃[1][2][3] · C₂H₂O₄ |

| MW | 299.28 g/mol (Total); 209.24 g/mol (Free Base) |

| Stereochemistry | (2R, 3S) [D-allo configuration relative to L-Thr] |

| Solubility | Soluble in Water, MeOH; Sparingly soluble in Et₂O, DCM (as salt) |

| Stability | Non-hygroscopic (unlike HCl salt); Store at 2-8°C |

Protocol A: Salt-Break & Free Base Generation

Objective: To liberate the active amine from the oxalate salt for use in nucleophilic substitutions or couplings. Criticality: High. Direct use of the oxalate salt in basic conditions can lead to precipitation of insoluble metal oxalates or incomplete reaction.

Reagents

-

This compound (10 mmol)

-

Saturated Sodium Bicarbonate (NaHCO₃) or 10% Sodium Carbonate (Na₂CO₃)

-

Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

-

Brine (saturated NaCl)

Step-by-Step Methodology

-

Suspension: Suspend 10 mmol of the oxalate salt in 50 mL of EtOAc. The salt will likely not dissolve completely.

-

Biphasic Neutralization: Add 50 mL of saturated NaHCO₃ solution.

-

Agitation: Stir vigorously for 15 minutes at Room Temperature (RT). The solid should dissolve as the free base partitions into the organic layer.

-

Note: Monitor CO₂ evolution. If using Na₂CO₃, evolution will be more vigorous.

-

-

Separation: Transfer to a separatory funnel. Collect the organic layer.[4][5]

-

Extraction: Extract the aqueous layer twice more with 20 mL EtOAc to ensure quantitative recovery.

-

Purification: Wash combined organics with 20 mL brine. Dry over anhydrous MgSO₄ for 10 minutes.

-

Concentration (Optional): If the solvent is compatible with the next step (e.g., peptide coupling), use the solution directly to minimize ester hydrolysis risk. If isolation is required, evaporate under reduced pressure at <40°C.

Core Application: Synthesis of Monobactam Antibiotics

Context: The (2R, 3S) configuration of D-Threonine is the stereochemical precursor for the 3-aminomonobactamic acid core (3-AMA), found in antibiotics like Aztreonam . The benzyl ester protects the carboxylate while the side-chain hydroxyl and amine are manipulated to form the

Reaction Logic

-

Amide Coupling: The free amine is coupled with a protected amino acid or side chain.

-

Activation: The threonine hydroxyl is mesylated (MsCl).

-

Cyclization: Base-mediated displacement of the mesylate by the amide nitrogen closes the four-membered ring.

Workflow Visualization

Caption: Stereoselective conversion of D-Threonine Benzyl Ester to the Monobactam core via mesylate displacement.

Protocol B: -Lactam Cyclization

-

Starting Material: Use the free base solution from Protocol A (approx. 10 mmol in DCM).

-

Mesylation: Cool to 0°C. Add Triethylamine (1.5 eq) and Methanesulfonyl chloride (MsCl, 1.1 eq) dropwise. Stir for 2 hours.

-

Checkpoint: TLC should show disappearance of the alcohol.

-

-

Cyclization:

-

Solvent Swap: Evaporate DCM and redissolve the residue in Acetone or DMF.

-

Base Addition: Add Potassium Carbonate (K₂CO₃, 2.0 eq).

-

Reflux: Heat to mild reflux (or 60°C in DMF) for 4-6 hours.

-

Mechanism: The amide nitrogen attacks the C3-carbon, displacing the mesylate. This proceeds with inversion of configuration , converting the (2R, 3S) threonine backbone into the (3S, 4S)

-lactam (trans-substitution).

-

-

Workup: Filter inorganic salts, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Secondary Application: Solution-Phase Peptide Synthesis

Context: D-Thr-OBn is used to introduce D-threonine at the C-terminus of a peptide or in convergent synthesis. The benzyl ester is stable to TFA (used for Boc removal) and weak bases, but removable via hydrogenolysis (H₂/Pd-C), making it orthogonal to Fmoc/tBu strategies.

Protocol C: Coupling without Racemization

Challenge: Activation of the carboxyl component can lead to oxazolone formation and racemization. Since D-Thr-OBn is the nucleophile (amine), the risk lies in the partner amino acid, but basic conditions can epimerize the D-Thr alpha-carbon.

-

Coupling System: Use EDC/HOAt or HATU/DIPEA . HOAt is preferred over HOBt for sterically hindered secondary amines like Threonine.

-

Procedure:

-

Dissolve N-protected amino acid (1.1 eq) and HATU (1.1 eq) in dry DMF.

-

Add DIPEA (2.5 eq) and stir for 2 minutes to activate.

-

Add D-Thr-OBn oxalate salt directly (if using excess base) OR the free base solution (Protocol A).

-

Note: If adding the oxalate salt directly, increase DIPEA to 3.5 eq to neutralize the oxalic acid in situ.

-

-

Monitoring: Monitor by HPLC. The reaction is usually complete in 1-3 hours.

-

Deprotection (Post-Synthesis):

-

To remove Benzyl Ester: Dissolve in MeOH, add 10% Pd/C catalyst, and stir under H₂ balloon (1 atm) for 4 hours. Filter through Celite.

-

Quality Control & Analytical Validation

To ensure the integrity of the chiral center during these protocols, enantiomeric excess (ee) must be monitored.

| Parameter | Method | Conditions | Acceptance Criteria |

| Purity | HPLC (C18) | A: 0.1% TFA/H₂O, B: MeCN. Gradient 5-95% B. | > 98.0% Area |

| Chiral Purity | Chiral HPLC | Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA (90:10). | > 99.5% ee |

| Identity | ¹H-NMR | DMSO-d₆ or CDCl₃. Look for Benzyl protons (s, 2H, ~5.1 ppm) and Threonine methyl doublet (~1.2 ppm). | Conforms to structure |

Troubleshooting Guide

-

Problem: Low yield in Protocol A (Free basing).

-

Cause: Incomplete extraction due to water solubility of D-Thr-OBn.

-

Solution: Saturate the aqueous layer with NaCl (salting out) and use 3-4 extractions with EtOAc.

-

-

Problem: Racemization observed in Peptide Coupling.

-

Cause: High pH or prolonged activation time.

-

Solution: Use Collidine instead of DIPEA (weaker base) and ensure pre-activation of the carboxylic acid component is kept under 5 minutes.

-

References

-

Chemical Identity & Properties

-

Monobactam Synthesis

- Slusarchyk, W. A., et al. (1984). "Monobactams: Ring closure of beta-hydroxyvaline derivatives." Tetrahedron Letters, 25(46), 5267-5270. (Foundational mechanism for Thr-derived beta-lactams).

-

Synthesis of (3S-trans)-3-amino-4-methylmonobactamic acid. (Methodology for converting Threonine to 3-AMA). Link

-

Peptide Coupling Protocols

-

General Esterification/Salt Handling

Sources

Technical Application Note: Optimized Incorporation of D-Threonine Benzyl Ester Oxalate in Peptide Synthesis

Executive Summary

This guide details the protocol for utilizing D-Threonine benzyl ester oxalate (H-D-Thr-OBzl[1]·Oxalate) as a C-terminal building block in peptide synthesis.[1] While the benzyl ester (OBzl) provides robust protection compatible with Boc/Bzl strategies and specific solution-phase syntheses, the oxalate salt form presents unique challenges regarding solubility and acidity.[1] Furthermore, the unprotected

Key Advantages of this Intermediate:

-

Crystallinity: The oxalate salt is non-hygroscopic and highly crystalline compared to HCl salts, ensuring accurate weighing and stoichiometry.

-

Stereochemical Control: Provides the D-isomer for determining structure-activity relationships (SAR) or improving proteolytic stability in peptidomimetics.[1]

-

Orthogonality: The benzyl ester is stable to TFA (Boc removal conditions) but cleaved by catalytic hydrogenolysis or HF, making it ideal for fragment condensation strategies.

Pre-Synthesis Preparation: Salt Break (Free Base Generation)[1]

Critical Directive: Unlike HCl salts, which can often be neutralized in situ with DIEA/NMM, oxalate salts introduce oxalic acid—a strong dicarboxylic acid that can sequester coupling reagents and base, potentially leading to incomplete coupling or precipitation. We strongly recommend a biphasic "salt break" extraction prior to coupling.

Reagents Required[2][3][4][5][6][7][8]

-

Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1]

-

Saturated Sodium Bicarbonate (

)[1] -

Brine (Saturated NaCl)[1]

-

Magnesium Sulfate (

)[1]

Protocol

-

Suspension: Suspend the H-D-Thr-OBzl·Oxalate salt in EtOAc (10 mL per gram of salt). The salt will likely not dissolve completely.

-

Neutralization: Add an equal volume of saturated aqueous

. Vigorous effervescence may occur as oxalic acid is neutralized.[1] -

Extraction: Shake the biphasic mixture vigorously for 5 minutes until all solids dissolve and the organic layer is clear.

-

Separation: Separate the layers. Extract the aqueous layer once more with fresh EtOAc.

-

Washing: Combine the organic layers and wash once with Brine to remove residual water/base.[1]

-

Drying: Dry over anhydrous

, filter, and concentrate in vacuo (do not heat above 40°C). -

Result: The resulting oil is the free amine H-D-Thr-OBzl .[1] Use immediately in the coupling step to prevent auto-catalyzed diketopiperazine formation (if dipeptide) or degradation.[1]

Coupling Protocol (Solution Phase)

Challenge: The side-chain hydroxyl group of Threonine is unprotected.[1] While the amino group is significantly more nucleophilic, highly reactive activated esters (e.g., acid chlorides, mixed anhydrides) or excess equivalents can lead to O-acylation .[1]

Recommended Strategy: Use Carbodiimide/Additive activation (EDC/HOBt or DIC/Oxyma) with strict stoichiometric control.[1]

Table 1: Reagent Stoichiometry

| Component | Equivalents | Role | Notes |

| N-Protected Amino Acid | 1.05 | Carboxyl Component | Slight excess ensures complete consumption of the amine.[1] |

| Coupling Reagent (EDC[1][3]·HCl) | 1.10 | Activator | Water-soluble carbodiimide facilitates workup.[1] |

| Additive (HOBt or Oxyma) | 1.10 | Racemization Suppressor | Prevents oxazolone formation; enhances rate.[1] |

| H-D-Thr-OBzl (Free Base) | 1.00 | Nucleophile | Limiting reagent to prevent O-acylation.[1] |

| Base (DIEA/TMP) | 0 - 1.0 | pH Adjustment | Only if pH < 6.[1] Avoid large excess. |

Step-by-Step Procedure

-

Activation: Dissolve the N-protected amino acid (e.g., Boc-Xaa-OH) and the Additive (HOBt) in minimal DMF or DCM/DMF (9:1) at 0°C.

-

Coupling Agent: Add EDC·HCl. Stir for 5–10 minutes at 0°C to generate the active ester.

-

Addition: Add the solution of H-D-Thr-OBzl (prepared in Section 2) dropwise to the activated mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Monitoring: Check via TLC or HPLC.[1] Look for the disappearance of the amine.

-

-

Workup: Dilute with EtOAc. Wash sequentially with:

-

Isolation: Dry (

) and concentrate.

Deprotection (Hydrogenolysis)[1]

To remove the benzyl ester and yield the free C-terminal acid (e.g., for fragment condensation or final deprotection).[1]

Protocol

-

Solvent: Dissolve the protected peptide in Methanol (MeOH) or Ethanol.[1] If solubility is poor, add small amounts of DMF or EtOAc.

-

Catalyst: Add 10% Pd/C (5–10% by weight of the peptide). Caution: Pd/C is pyrophoric.[1] Add under an inert atmosphere (Nitrogen).

-

Hydrogenation: Stir under a hydrogen atmosphere (balloon pressure is usually sufficient) for 2–16 hours.

-

Filtration: Filter through a Celite pad to remove the catalyst.[1] Wash the pad with MeOH.

-

Concentration: Evaporate the solvent to obtain the C-terminal free acid peptide.

Process Visualization

Workflow Diagram

The following diagram illustrates the critical path from Oxalate Salt to Coupled Peptide, highlighting the crucial "Salt Break" step.

Caption: Figure 1. Optimized workflow for converting D-Thr benzyl ester oxalate to a coupling-competent free amine and subsequent peptide bond formation.

Troubleshooting & Optimization

Issue: O-Acylation (Ester formation on Side Chain)

-

Symptom: Mass spectrometry shows a mass of [M + AA] (double addition) or NMR shows shift in

-proton.[1] -

Cause: Excess activated amino acid or high pH.[1]

-

Solution: Ensure the activated amino acid is the limiting reagent (or 1:1). Do not use DMAP (4-Dimethylaminopyridine) as it catalyzes O-acylation.[1] Keep the reaction pH neutral (pH 7.0–7.5).

Issue: Racemization[1][5][11]

-

Symptom: Presence of diastereomers in HPLC (e.g., L-Thr isomer appearing).[1]

-

Cause: Base-catalyzed enolization of the benzyl ester or oxazolone formation during activation of the incoming amino acid.

-

Solution: Use HOBt or Oxyma as additives.[1] Avoid strong bases like TEA; use DIEA or TMP (Collidine).[1] Keep coupling temperature low (0°C start).

Issue: Incomplete Salt Break

-

Symptom: Low yield, precipitate in coupling reaction.

-

Cause: Residual oxalic acid.[1]

-

Solution: Ensure the aqueous

wash is thorough. Check the pH of the aqueous layer during extraction; it must be basic (pH > 8).

References

-

Benoiton, N. L. (2006).[1] Chemistry of Peptide Synthesis. CRC Press.[1][4] (Definitive guide on coupling mechanisms and side reactions).

-

Albericio, F., & Tulla-Puche, J. (2008).[1] The Use of D-Amino Acids in Peptide Synthesis. Methods in Molecular Biology. (Discusses racemization and handling of D-isomers).

-

Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[1] (Review of Benzyl ester stability and removal). [1]

-

Sigma-Aldrich. (n.d.).[1] Product Specification: O-Benzyl-D-threonine benzyl ester oxalate.[1][5][] (Physical properties and handling).[1][7][2][3][8][]

Sources

- 1. CAS 15260-11-4: H-Thr(Bzl)-OBzl . oxalate (1:1) [cymitquimica.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. O-Benzyl-D-threonine benzyl ester oxalate(1:1) | 188660-14-2 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

Application Notes & Protocols for D-Threonine Benzyl Ester Oxalate in Synthetic Chemistry

Introduction: The Strategic Role of D-Threonine Benzyl Ester Oxalate

D-Threonine, a non-canonical amino acid stereoisomer, is a valuable chiral building block in the synthesis of complex bioactive molecules, including peptides and small-molecule drugs. The strategic use of protecting groups is fundamental to its successful incorporation. This document focuses on O-Benzyl-D-threonine benzyl ester oxalate (1:1) , a doubly protected derivative designed for optimal performance in organic synthesis.[][2]

The compound features two key protecting groups:

-

C-terminal Benzyl Ester (-OBzl): This group masks the carboxylic acid, preventing it from participating in unwanted reactions, particularly during peptide bond formation. It is stable under a range of conditions but can be selectively removed via hydrogenolysis or strong acid hydrolysis.[3]

-

Side-Chain O-Benzyl Ether (-Bzl): The hydroxyl group of threonine is nucleophilic and requires protection to prevent side reactions like O-acylation during synthesis.[4] The benzyl ether provides robust protection under both acidic and basic conditions typical of peptide synthesis.

The oxalate salt form enhances the compound's stability, crystallinity, and ease of handling compared to the free amine, which can be unstable.[] These features make it an important intermediate for researchers in drug discovery and peptide chemistry.[2] This guide provides a detailed overview of its properties, safe handling, and step-by-step protocols for its application.

Compound Profile & Physicochemical Properties

A clear understanding of the reagent's properties is critical for experimental design. The data below has been consolidated from various suppliers and safety data sheets.

| Property | Value | Source(s) |

| IUPAC Name | benzyl (2R,3S)-2-amino-3-(benzyloxy)butanoate;oxalic acid | [] |

| Synonyms | D-Thr(Bzl)-OBzl oxalate (1:1), H-D-Thr(Bzl)-OBzl Oxalate | [] |

| CAS Number | 188660-14-2 | |

| Molecular Formula | C₂₀H₂₃NO₇ (as free base: C₁₈H₂₁NO₃) | [] |

| Molecular Weight | 389.41 g/mol | [2] |

| Appearance | White to off-white solid/powder | [][2] |

| Melting Point | 158-170 °C | [] |

| Storage Conditions | Store at 2-8 °C in a dry, well-ventilated place. Keep container tightly closed. | [][5][6] |

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent. This compound should be handled in a controlled laboratory environment.

-

Personal Protective Equipment (PPE): Always wear a lab coat, tightly fitting safety goggles, and chemical-resistant gloves (e.g., nitrile).[5][6] In cases where dust may be generated, use a NIOSH-approved N95 dust mask.[5]

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[5][6]

-

Spill Management: In case of a spill, sweep up the solid material carefully to avoid generating dust. Place the spilled material into a suitable, labeled container for disposal. Do not allow the product to enter drains.[5][6]

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Wash the affected area thoroughly with soap and water.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

-

-

Incompatibilities: Avoid contact with strong oxidizing agents.[6]

Core Application: Peptide Synthesis

The primary application of D-Thr(Bzl)-OBzl oxalate is as a building block in Solid-Phase Peptide Synthesis (SPPS). The protected derivative allows for its precise incorporation into a growing peptide chain. The general workflow involves liberating the free amine from the oxalate salt, followed by coupling to the resin-bound peptide.

Caption: Workflow for incorporating this compound in SPPS.

Protocol 1: In-situ Liberation of the Free Amine for Coupling

Rationale: The amine group is protonated in the oxalate salt. Before it can act as a nucleophile in the coupling reaction, it must be deprotonated to its free amine form. This is achieved by adding a non-nucleophilic base, typically Diisopropylethylamine (DIPEA), directly into the coupling reaction mixture. This in-situ neutralization is efficient and avoids the isolation of the potentially less stable free base.[7]

Materials:

-

D-Thr(Bzl)-OBzl Oxalate

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Diisopropylethylamine (DIPEA)

-

N-terminally deprotected peptide-resin

-

Activating agents (e.g., HBTU, HOBt)

Procedure:

-

In a clean reaction vial, dissolve D-Thr(Bzl)-OBzl Oxalate (4 equivalents relative to resin loading) and the activating agents (e.g., HBTU, 3.9 eq.) in DMF.

-

To this solution, add DIPEA (8 eq.). The initial 2 equivalents of DIPEA are to neutralize the oxalate salt, while the remaining equivalents facilitate the coupling reaction.

-

Immediately add this activation mixture to the vessel containing the swollen, N-terminally deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours to allow for complete coupling.[4]

-

Proceed with standard washing steps to remove excess reagents before the next synthesis cycle.[4]

Core Application: Deprotection of Benzyl Groups

Once the peptide synthesis is complete, the benzyl ester and O-benzyl ether protecting groups must be removed to yield the final, unprotected peptide. The choice of method depends on the overall stability of the peptide and the other protecting groups present.

Caption: Primary deprotection pathways for benzyl groups in synthetic peptides.

Protocol 2: Catalytic Transfer Hydrogenation

Rationale: This is a mild and highly effective method for removing both O-benzyl and benzyl ester groups simultaneously via hydrogenolysis.[3] Catalytic transfer hydrogenation, using a hydrogen donor like ammonium formate, is often more convenient for standard lab setups than using hydrogen gas.[3] This method is ideal for peptides that are sensitive to strong acids.

Materials:

-

Protected peptide

-

Methanol (MeOH) or similar solvent

-

Palladium on carbon (10% Pd/C)

-

Ammonium formate

Procedure:

-

Dissolve the protected peptide (1.0 eq) in methanol.

-

Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate) under an inert atmosphere (e.g., Nitrogen or Argon).[3]

-

To the stirred suspension, add ammonium formate (5.0 eq) in a single portion.[3]

-

Heat the reaction mixture to reflux (approx. 65°C for methanol) or stir at room temperature. The reaction is typically faster at elevated temperatures.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed.

-

Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the Celite pad with additional solvent (methanol).

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude deprotected product.

Protocol 3: Acid-Catalyzed Cleavage